molecular formula C8H12O3 B15342829 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde CAS No. 4105-60-6

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde

Cat. No.: B15342829
CAS No.: 4105-60-6
M. Wt: 156.18 g/mol
InChI Key: AMXAGLAPRRVGDY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde is a chiral bicyclic compound featuring a 1,3-dioxolane ring system substituted with two methyl groups at the 2-position, a vinyl group at the 5-position, and a carbaldehyde moiety at the 4-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing stereochemically complex molecules. The carbaldehyde group enables nucleophilic additions, while the vinyl group offers reactivity for cycloaddition or polymerization reactions .

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAGLAPRRVGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557154
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-60-6
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Sulfur Trioxide-Mediated Oxidation

In an inert atmosphere, the alcohol precursor is treated with sulfur trioxide pyridine complex (2.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at −10°C for 5 minutes. This generates the intermediate aldehyde via a Swern-type oxidation mechanism, avoiding overoxidation to carboxylic acids.

Step 2: Dimethylsulfone Quenching

The reaction mixture is subsequently quenched with dimethylsulfone (1.5 equiv) at room temperature for 15 minutes to stabilize the aldehyde functionality. This step achieves a 92% isolated yield, with purification via silica gel chromatography (hexanes/ethyl acetate 4:1).

Key Advantages :

  • High regioselectivity due to steric shielding by the 2,2-dimethyl group.
  • Short reaction times (<30 minutes total).
  • Compatibility with acid-sensitive substrates.

Dioxolane Ring Formation via Cyclocondensation

An alternative route constructs the dioxolane ring de novo using 3,3-dimethylacrolein and methyl isopropyl ketone.

Acid-Catalyzed Cyclization

Hydrogen chloride gas is bubbled through a mixture of 3,3-dimethylacrolein (1.0 equiv) and methyl isopropyl ketone (2.0 equiv) at 10°C for 12 hours. The reaction proceeds through a conjugate addition-cyclization pathway, yielding a chlorinated intermediate.

Oxidative Cleavage of Diol Precursors

A third approach leverages ozonolysis or periodate cleavage to generate the aldehyde moiety.

Diol Preparation

(4R,5R)-5-vinyl-2,2-dimethyl-1,3-dioxolane-4,5-diol is synthesized via Sharpless asymmetric dihydroxylation of a vinyl-dioxolane precursor.

NaIO₄-Mediated Cleavage

Treatment with sodium periodate (1.5 equiv) in dichloromethane/water (1:1) at 0°C for 2 hours selectively cleaves the vicinal diol to the aldehyde, affording the target compound in 90% yield.

Critical Parameters :

  • pH control (6.5–7.5) to minimize aldehyde hydration.
  • Strict exclusion of light to prevent vinyl group polymerization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Two-Step Oxidation [(4R,5R)-Dioxolanylmethanol] SO₃·Py, Et₃N 92 99 Industrial
Cyclocondensation 3,3-Dimethylacrolein HCl, KOH 63 95 Pilot Scale
Oxidative Cleavage (4R,5R)-Dioxolane-4,5-diol NaIO₄ 90 98 Laboratory

Data compiled from

Mechanistic Insights and Byproduct Formation

Competing Pathways in Cyclocondensation

Protonation of methyl isopropyl ketone generates a carbocation at the isopropyl group, which attacks 3,3-dimethylacrolein’s β-carbon. Competing attack at the α-carbon leads to a regioisomeric byproduct (12–18%), necessitating chromatographic separation.

Overoxidation Risks

Sulfur trioxide complexes may overoxidize aldehydes to carboxylic acids if reaction temperatures exceed −5°C. Kinetic studies show a 3.2% yield loss per 5°C increase above −10°C.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane recovery rates exceed 87% via distillation, reducing production costs by $12.50/kg.

Catalytic Improvements

Replacing SO₃·Py with polymer-supported sulfonic acid resins increases catalyst recyclability (7 cycles, <5% activity loss).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.72 (s, 1H, CHO), 5.85 (dd, J=17.2, 10.8 Hz, 1H, CH₂=CH), 5.32 (d, J=17.2 Hz, 1H), 5.21 (d, J=10.8 Hz, 1H), 4.45 (d, J=6.4 Hz, 1H), 1.48 (s, 3H), 1.42 (s, 3H).
  • IR (neat): 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Purity Specifications

Pharmaceutical-grade material requires ≤0.1% residual dimethylsulfone (GC-MS detection limit: 50 ppm).

Emerging Methodologies

Biocatalytic Approaches

Immobilized alcohol dehydrogenases (ADH-A from Rhodococcus ruber) achieve 78% conversion of the alcohol precursor to aldehyde under mild conditions (pH 7.0, 30°C).

Flow Chemistry

Continuous-flow reactors reduce reaction times from hours to minutes (residence time: 2.1 minutes) while improving heat dissipation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid.

    Reduction: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde involves multiple steps. One reported synthesis method includes the oxidation of [(4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]methanol with sulfur trioxide pyridine complex and triethylamine in dichloromethane at -10°C, followed by reaction with dimethylsulfone in dichloromethane . The yield for this reaction is reported to be 92% .

Key properties of this compound include :

  • Boiling Point: 139 °C
  • Density: 1.045 g/mL at 25 °C
  • Refractive Index: n20/D 1.454
  • Optical Activity: $$α]22/D +53.8°, c = 2 in chloroform
  • Flash Point: 62 °C

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules. Its applications include:

  • Henry Condensation Reactions: It can serve as a reactant in Henry condensation reactions .
  • Synthesis of Chiral Aziridines: It is used in the synthesis of highly functionalized chiral aziridines .
  • Olefination of Aldehydes
  • C-H Oxidations
  • Aldol-type Condensations
  • Synthesis of Amphidinolide E: this compound can be utilized in the synthesis of Amphidinolide E .
  • Diastereoselective C-alkylation: Serves as a reactant in diastereoselective C-alkylation of aldimines .

Case Studies

  • Total Synthesis of Amphidinolide E: As part of a synthetic route to Amphidinolide E, a methyl ester derivative of this compound was reduced to yield the target aldehyde .
  • Diastereoselective C-alkylation of Aldimines: this compound has been used in one-pot reactions with p-methoxyaniline, triethylborane, and N-benzyl L-prolinal to yield alkylated amines with diastereomeric ratios of up to 83:17 . The stereochemistry of these reactions is influenced by the chiral center of the aldehyde, leading to preferential attack on one face of the imine group .

Safety Information

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group may also participate in reactions that modify cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde becomes evident when compared to related dioxolane derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Key Functional Groups Reactivity/Applications
This compound 2,2-dimethyl, 5-vinyl, 4-carbaldehyde High reactivity in Diels-Alder reactions; potential precursor for chiral polymers
(R)-2,2-Dimethyl-[1,3]dioxolane-4-carbaldehyde 2,2-dimethyl, 4-carbaldehyde Intermediate for chiral alcohols via nucleophilic addition; lacks vinyl-derived conjugation
Me4-6:3-OH (42) 4-hydroxy, crotyl-derived substituents Used in D-mannitol-based syntheses; hydroxy group facilitates hydrogen bonding
Me3,Δ6,Me7-8:1-OH,3-OH,2-one (70) 1,3-dihydroxy, keto group Keto-enol tautomerism enables chelation; applied in stereoselective aldol reactions

Key Differences and Implications

Substituent Effects: The vinyl group in the target compound enhances electron delocalization, increasing reactivity in cycloadditions compared to the non-vinyl analog (R)-2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde . Methyl groups at the 2-position provide steric hindrance, reducing unwanted side reactions in nucleophilic additions—a feature shared with (R)-2,2-dimethyl-[1,3]dioxolane-4-carbaldehyde .

Functional Group Diversity :

  • Compounds like Me4-6:3-OH (42) prioritize hydroxy groups for hydrogen bonding, whereas the carbaldehyde group in the target compound facilitates electrophilic reactivity .
  • The keto group in Me3,Δ6,Me7-8:1-OH,3-OH,2-one (70) introduces tautomerism, absent in the target compound, which may limit its utility in metal-catalyzed reactions .

Research Findings

  • Chiral Building Blocks : Derivatives like Me4-6:3-OH (42) and the target compound are employed in asymmetric synthesis, but the latter’s vinyl group expands its utility in creating conjugated systems .
  • Stability: The 2,2-dimethyl substitution improves stability against ring-opening reactions compared to non-methylated dioxolanes, as observed in analogous syntheses .

Biological Activity

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde (CAS Number: 4105-60-6) is a compound with a unique molecular structure that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features a dioxolane ring and an aldehyde functional group, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Initial tests indicate potential antibacterial activity against specific strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, exposure to varying concentrations resulted in reduced cell viability in HepG2 liver tumor cells, with significant effects noted at concentrations above 20 mg/L after 48 hours of incubation .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study conducted on HepG2 cells demonstrated that treatment with this compound led to a decrease in cell viability to below 20% at concentrations over 20 mg/L after 48 hours . This suggests that the compound may act as a potential chemotherapeutic agent.
  • Antibacterial Activity :
    • Research indicates that the compound exhibits antibacterial properties against Gram-positive bacteria. The exact mechanism remains to be elucidated but may involve interference with bacterial metabolic functions or structural integrity .
  • Synthesis and Derivative Studies :
    • Various synthetic routes have been explored to produce this compound and its derivatives. For example, a one-pot reaction involving enantiomerically pure cyclic aldehydes has been reported, yielding compounds with good yields and diastereomeric ratios . Such derivatives may possess enhanced biological activities.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
CytotoxicityReduced viability in HepG2 cells (<20% at 20 mg/L)
AntibacterialEffective against Gram-positive bacteria
Synthesis YieldUp to 92% in optimized conditions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde, and how do protective groups influence its reactivity?

  • Methodological Answer : The compound is synthesized via selective protection of arabinose hydroxyl groups using isopropylidene groups, enabling controlled reactivity at specific positions. For example, the aldehyde group remains accessible for nucleophilic additions, while the dioxolane rings stabilize the sugar backbone . Optimization involves adjusting reaction conditions (e.g., acid catalysis for acetal formation) and monitoring stereochemical outcomes using chiral HPLC or polarimetry.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (from the SHELX suite) is the gold standard for resolving stereochemistry. For rapid analysis, compare experimental NMR data (e.g., 1^1H and 13^{13}C chemical shifts, coupling constants) with computed spectra from density functional theory (DFT) simulations .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C11_{11}H18_{18}O5_5) and absence of impurities.
  • Infrared Spectroscopy (IR) : Identifies aldehyde (C=O stretch ~1700 cm1^{-1}) and dioxolane ring vibrations.
  • NMR Spectroscopy : 1^1H NMR detects vinyl protons (~5-6 ppm) and aldehyde protons (~9-10 ppm), while 13^{13}C NMR resolves carbonyl carbons (~190 ppm) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR) may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational models (e.g., molecular dynamics simulations) and alternative techniques like circular dichroism (CD) for chiral centers .

Q. What strategies optimize regioselective functionalization of the vinyl group in this compound?

  • Methodological Answer : The vinyl group undergoes hydrofunctionalization (e.g., hydroboration-oxidation) or cycloaddition reactions. Regioselectivity is controlled via catalyst design (e.g., Rh-catalyzed hydroacylation) or directing groups. Monitor reaction progress using TLC with UV-active stains and isolate products via flash chromatography .

Q. How does this compound's stereochemistry impact its biological activity in enzyme inhibition studies?

  • Methodological Answer : The (4S,5R) configuration influences binding to enzyme active sites. For example, in studies of carbohydrate-processing enzymes (e.g., glycosidases), enantioselective inhibition is assessed via kinetic assays (IC50_{50} determination) and molecular docking simulations. Compare results with epimeric analogs to isolate stereochemical effects .

Q. What methodological frameworks resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Triangulate data from orthogonal assays (e.g., in vitro enzyme assays vs. cellular uptake studies). Apply statistical meta-analysis to identify confounding variables (e.g., solvent effects, cell line variability). Use mixed-method approaches, integrating quantitative dose-response curves with qualitative structural interaction maps .

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